
5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. This compound is also known as DMDP or thiosemicarbazone and has been studied extensively for its potential applications in medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of DMDP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. DMDP has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may contribute to its anti-cancer properties. DMDP has also been shown to inhibit the activity of the proteasome, a protein complex involved in the degradation of proteins, which may contribute to its anti-viral and anti-bacterial properties.
Biochemical and Physiological Effects:
DMDP has been shown to have various biochemical and physiological effects. In cancer cells, DMDP has been shown to induce cell cycle arrest and apoptosis. In bacterial and viral cells, DMDP has been shown to inhibit replication and growth. In insects and fungi, DMDP has been shown to disrupt metabolic processes and cause cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DMDP has several advantages for lab experiments, including its high purity and stability. However, DMDP also has limitations, including its low solubility in water and its potential toxicity to cells and organisms.
Orientations Futures
There are several future directions for the study of DMDP. In medicine, DMDP could be further studied for its potential use as an anti-cancer agent. In agriculture, DMDP could be further studied for its potential use as a fungicide and insecticide. In industry, DMDP could be further studied for its potential use as a corrosion inhibitor. More research is also needed to fully understand the mechanism of action of DMDP and its potential side effects.
Méthodes De Synthèse
The synthesis of DMDP involves the reaction of 2,4-diphenyl-1,2,4-triazolidine-3-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction yields 5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DMDP has been studied for its potential applications in various fields of scientific research. In medicine, DMDP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-viral and anti-bacterial agent. In agriculture, DMDP has been shown to have potential as a fungicide and insecticide. In industry, DMDP has been studied for its potential use as a corrosion inhibitor.
Propriétés
IUPAC Name |
5,5-dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-16(2)17-19(14-11-7-4-8-12-14)15(20)18(16)13-9-5-3-6-10-13/h3-12,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKVSBUOMRIMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2,4-diphenyl-1,2,4-triazolidine-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

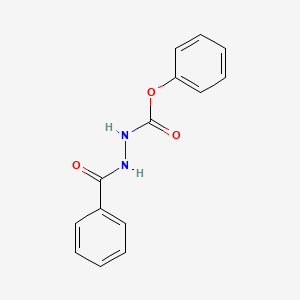
![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)
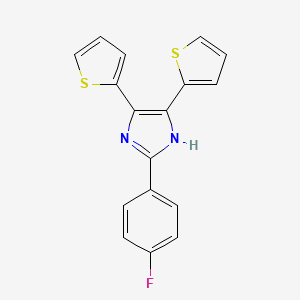
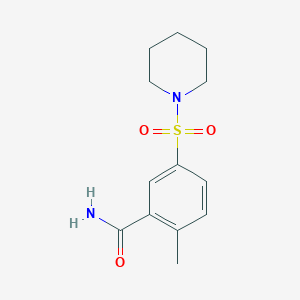
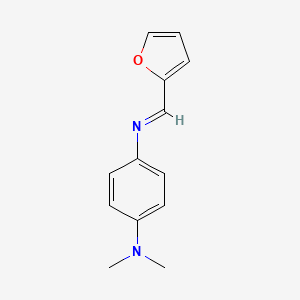

![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)

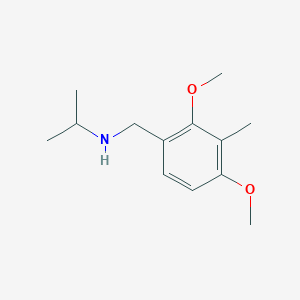
![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)
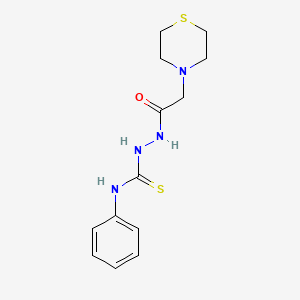
![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)